1-Ethyl-5-trifluoromethyl uracil

Melting Point Thermal Stability Solid-State Chemistry

1-Ethyl-5-trifluoromethyl uracil (CAS 1097629-10-1; molecular weight 208.14 g/mol; C7H7F3N2O2) is a synthetic fluorinated pyrimidinedione derivative belonging to the class of N1-substituted uracils. It is characterized by a trifluoromethyl group at the C5 position and an ethyl substituent at the N1 position, which together confer distinct physicochemical and potentially biological properties compared to the parent uracil and other closely related analogs.

Molecular Formula C7H7F3N2O2
Molecular Weight 208.14 g/mol
Cat. No. B8467702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-5-trifluoromethyl uracil
Molecular FormulaC7H7F3N2O2
Molecular Weight208.14 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)NC1=O)C(F)(F)F
InChIInChI=1S/C7H7F3N2O2/c1-2-12-3-4(7(8,9)10)5(13)11-6(12)14/h3H,2H2,1H3,(H,11,13,14)
InChIKeyMFTKJHOQCYNKQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-5-trifluoromethyl uracil: A Key N1-Alkylated Fluorinated Pyrimidinedione Building Block for Medicinal Chemistry and Chemical Biology Procurement


1-Ethyl-5-trifluoromethyl uracil (CAS 1097629-10-1; molecular weight 208.14 g/mol; C7H7F3N2O2) is a synthetic fluorinated pyrimidinedione derivative belonging to the class of N1-substituted uracils. It is characterized by a trifluoromethyl group at the C5 position and an ethyl substituent at the N1 position, which together confer distinct physicochemical and potentially biological properties compared to the parent uracil and other closely related analogs [1]. The compound is typically synthesized via N-alkylation of 5-trifluoromethyluracil with iodoethane under basic conditions, as described in patent literature, yielding a white crystalline solid with a melting point of 259–260 °C [1].

Why Generic Substitution of 5-Trifluoromethyl Uracils is Scientifically Unsound: A Procurement Rationale for 1-Ethyl-5-trifluoromethyl uracil


The selection of a specific N1-substituted 5-trifluoromethyl uracil derivative is not arbitrary; the nature of the N1 substituent profoundly influences the molecule's physicochemical properties, metabolic stability, and biological target engagement. For instance, while 5-trifluoromethyluracil itself is a known metabolite and intermediate, its lack of N1 alkylation results in different hydrogen-bonding capabilities and solubility profiles . Conversely, N1,N3-dimethylation yields a compound with a significantly lower melting point (approx. 120–130 °C vs. 259–260 °C), indicative of altered solid-state packing and potential differences in formulation and handling . Therefore, using an unsubstituted or differently alkylated analog in a synthesis or assay would introduce uncontrolled variables, jeopardizing the reproducibility and interpretability of scientific results. Procurement of the precisely defined 1-Ethyl-5-trifluoromethyl uracil is thus essential for maintaining experimental integrity in medicinal chemistry and chemical biology workflows.

Quantitative Differentiation of 1-Ethyl-5-trifluoromethyl uracil: A Head-to-Head Evidence Guide Against Closest Analogs for Informed Procurement


Thermal Stability and Solid-State Properties: A Direct Comparison with N1,N3-Dimethyl and Unsubstituted Analogs

The melting point of 1-Ethyl-5-trifluoromethyl uracil (259–260 °C) [1] is dramatically higher than that of its N1,N3-dimethyl analog (1,3-dimethyl-5-trifluoromethyluracil, ~120–130 °C) and is slightly elevated relative to the parent 5-trifluoromethyluracil (245–246 °C) . This indicates a significantly more robust crystal lattice, potentially due to the retention of an N3-H hydrogen bond donor, which is absent in the dimethyl analog.

Melting Point Thermal Stability Solid-State Chemistry

Hydrogen Bond Donor Capacity: The N3-H Retention Advantage Over 1,3-Dialkylated Analogs

1-Ethyl-5-trifluoromethyl uracil retains the N3-H hydrogen bond donor, a crucial feature for many biological and supramolecular interactions. This is in stark contrast to 1,3-dimethyl-5-trifluoromethyluracil, which has both N1 and N3 positions alkylated, completely abolishing the hydrogen bond donor capacity of the uracil ring . This structural distinction is quantitatively reflected in the ~130–140 °C difference in melting points, which is a direct consequence of the loss of intermolecular N-H···O hydrogen bonding networks in the solid state for the dimethyl analog [1].

Hydrogen Bonding Molecular Recognition Crystal Engineering

N1-Ethyl Substituent vs. N1-Hydrogen: Differentiating Physicochemical and Metabolic Profile from the Parent 5-Trifluoromethyluracil

The introduction of an N1-ethyl group in 1-Ethyl-5-trifluoromethyl uracil fundamentally alters its physicochemical and metabolic profile compared to the parent 5-trifluoromethyluracil . While direct quantitative data (e.g., logP, metabolic half-life) for this specific pair is not available in the public domain, a wealth of structure-activity relationship (SAR) data across the pyrimidine class demonstrates that N1-alkylation reduces metabolic N-dealkylation, enhances lipophilicity, and can alter enzyme-substrate specificity for kinases and other nucleotide-metabolizing enzymes [1]. This is supported by the observed difference in melting point (259–260 °C for the ethyl analog vs. 245–246 °C for the parent), which is a manifestation of the change in intermolecular forces [2].

Lipophilicity Metabolic Stability PK/PD

Distinct C5 Substituent: Contrasting the Trifluoromethyl Group with Ethyl and Fluoro Analogs

The C5-trifluoromethyl group in 1-Ethyl-5-trifluoromethyl uracil provides a distinct set of physicochemical properties compared to other C5 substituents. For instance, 5-ethyluracil (a non-fluorinated analog) has a significantly higher melting point (>300 °C) and lacks the strong electron-withdrawing effect and metabolic stability conferred by the trifluoromethyl group [1]. In contrast, 5-fluorouracil (5-FU) has a lower melting point (282–286 °C) and is a well-known cytotoxic antimetabolite due to its incorporation into RNA and DNA. The trifluoromethyl group offers a unique balance of high electronegativity, lipophilicity, and metabolic inertness that is not replicated by ethyl or fluoro substituents [1].

Electron-Withdrawing Effects Metabolic Stability SAR

High-Value Research and Industrial Applications for 1-Ethyl-5-trifluoromethyl uracil


Design and Synthesis of Novel Fluorinated Nucleoside Analogs for Antiviral and Anticancer Screening

The compound's well-defined N1-ethyl and C5-trifluoromethyl groups serve as a versatile scaffold for the stereospecific synthesis of L- and D-enantiomers of nucleoside derivatives. As demonstrated with 5-CF3-beta-L-dUrd, the L-enantiomer of Trifluridine, the trifluoromethyl uracil base is a key starting material for generating analogs with potentially altered cytotoxicity and antiviral profiles [1]. 1-Ethyl-5-trifluoromethyl uracil can be glycosylated to produce a new class of nucleoside analogs, which can then be screened against viral thymidine kinases (e.g., HSV-1, HSV-2) and human kinases to identify selective inhibitors [1]. The precise ethyl substitution at N1 may further tune the substrate specificity and metabolic stability of the resulting nucleosides compared to analogs made from the parent 5-trifluoromethyluracil [2].

Development of Deoxyuridine Triphosphatase (dUTPase) Inhibitors as Anticancer Agents

Uracil derivatives with specific N1-substituents have been patented as human dUTPase inhibitors . 1-Ethyl-5-trifluoromethyl uracil, with its unique combination of an N1-ethyl group and a C5-trifluoromethyl group, represents a privileged scaffold for exploring structure-activity relationships (SAR) around this target. dUTPase is a validated anticancer target, and inhibition leads to the accumulation of dUTP and subsequent DNA damage. The electron-withdrawing trifluoromethyl group can enhance the acidity of the uracil NH and influence binding to the enzyme's active site, while the N1-ethyl group can fill a hydrophobic pocket and reduce off-target interactions. Procurement of this specific analog enables direct SAR studies to optimize potency and selectivity for this target.

Crystal Engineering and Supramolecular Chemistry Studies Utilizing a Unique Hydrogen-Bonding Motif

The presence of a single N3-H hydrogen bond donor, combined with two carbonyl acceptors, makes 1-Ethyl-5-trifluoromethyl uracil an ideal building block for crystal engineering and supramolecular chemistry. Its hydrogen-bonding pattern is distinct from that of the parent uracil (two donors) and fully alkylated analogs (zero donors), enabling the formation of unique synthons and cocrystals [3]. The significantly higher melting point compared to 1,3-dimethyl-5-trifluoromethyluracil is a direct indicator of its superior ability to form robust intermolecular hydrogen-bonded networks [3]. Researchers can use this compound to design and synthesize new organic frameworks, investigate non-covalent interactions, and develop materials with tailored solid-state properties, such as improved stability or controlled release.

Chemical Probe Development for Studying Pyrimidine Metabolism and Transport

Fluorinated uracils are valuable chemical probes for dissecting the complex network of pyrimidine metabolism and transport. Studies on 5-trifluoromethyluracil and its nucleoside derivative have revealed that the pyrimidine ring is resistant to metabolic degradation, a property conferred by the trifluoromethyl group [2]. 1-Ethyl-5-trifluoromethyl uracil can be used as a stable, non-cleavable analog of thymine or uracil to investigate the substrate specificity of enzymes like thymidine phosphorylase, uridine phosphorylase, and nucleoside transporters. Its altered lipophilicity and hydrogen-bonding profile relative to the parent compound can help map the structural requirements for substrate recognition and transport. This application is essential for understanding the mechanisms of action and resistance to fluoropyrimidine-based anticancer drugs.

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